- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

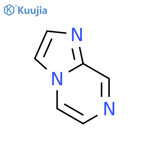

Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)

![3-ethynylimidazo[1,2-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/943320-47-6x500.png)

943320-47-6 structure

商品名:3-ethynylimidazo[1,2-a]pyrazine

3-ethynylimidazo[1,2-a]pyrazine 化学的及び物理的性質

名前と識別子

-

- 3-ethynyl-Imidazo[1,2-a]pyrazine

- 3-ethynylimidazo[1,2-a]pyrazine

- LLYBBCIBNZDXHV-UHFFFAOYSA-N

- PB11593

- FCH1143714

- AX8264265

- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)

- 943320-47-6

- DA-23618

- AKOS025403979

- CS-0053865

- P12067

- CS-15841

- SCHEMBL589458

-

- MDL: MFCD17016048

- インチ: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H

- InChIKey: LLYBBCIBNZDXHV-UHFFFAOYSA-N

- ほほえんだ: C#CC1N2C(C=NC=C2)=NC=1

計算された属性

- せいみつぶんしりょう: 143.048347172g/mol

- どういたいしつりょう: 143.048347172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2

- 疎水性パラメータ計算基準値(XlogP): 1

3-ethynylimidazo[1,2-a]pyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1095837-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$500 | 2024-05-23 | |

| eNovation Chemicals LLC | D632854-1g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

$800 | 2024-05-24 | |

| eNovation Chemicals LLC | D632854-5g |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 5g |

$2100 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |

3-ethynylimidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 1g |

¥ 2,158.00 | 2023-04-12 | |

| Aaron | AR00IIR9-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$75.00 | 2025-02-10 | |

| 1PlusChem | 1P00IIIX-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 97% | 250mg |

$176.00 | 2024-04-19 | |

| Ambeed | A518441-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 100mg |

$85.0 | 2024-04-16 | |

| Ambeed | A518441-250mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 250mg |

$166.0 | 2024-04-16 | |

| Ambeed | A518441-1g |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 98% | 1g |

$339.0 | 2024-04-16 | |

| A2B Chem LLC | AI63017-100mg |

3-Ethynyl-imidazo[1,2-a]pyrazine |

943320-47-6 | 95% | 100mg |

$56.00 | 2024-07-18 |

3-ethynylimidazo[1,2-a]pyrazine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt

リファレンス

- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

リファレンス

- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt

1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt

1.4 Reagents: Water

1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt

リファレンス

- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt

リファレンス

- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform, Journal of Medicinal Chemistry, 2013, 56(7), 3033-3047

合成方法 9

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,

3-ethynylimidazo[1,2-a]pyrazine Raw materials

- Imidazo[1,2-a]pyrazine

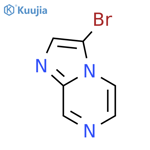

- 3-Bromoimidazo[1,2-a]pyrazine

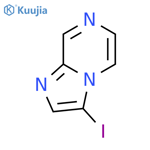

- 3-Iodoimidazo[1,2-a]pyrazine

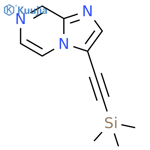

- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-

- ethynyltrimethylsilane

3-ethynylimidazo[1,2-a]pyrazine Preparation Products

3-ethynylimidazo[1,2-a]pyrazine 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

清らかである:99%

はかる:1g

価格 ($):305.0